![molecular formula C15H10F3N3O5S B2649989 2-(2,4-dinitrophenylthio)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 459181-94-3](/img/structure/B2649989.png)
2-(2,4-dinitrophenylthio)-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dinitrophenylthio)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as DTNB-trifluoroacetate, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiol-reactive compounds, which are widely used in biochemical and physiological studies.
科学的研究の応用
Energetic Materials Research Research into energetic materials has explored derivatives of nitrophenyl compounds. Klapötke et al. (2015) investigated the synthesis and energetic properties of diazo-dinitrophenol derivatives, demonstrating their potential in the field of energetic materials through analyses of their thermal stability and sensitivity to impact and friction. This research provides a foundation for further exploration into the use of nitrophenyl derivatives in energetic material applications (Klapötke, T., Andreas Preimesser, & Jörg Stierstorfer, 2015).
Optical and Electronic Material Research The study of optical and electronic materials has also benefited from research on nitrophenyl derivatives. Jansukra et al. (2021) synthesized and characterized 2-Chloro-N-(2,4-dinitrophenyl) acetamide, examining its crystal structure, intermolecular interactions, and optical properties in various solvents. The findings contribute to understanding solvatochromic effects and the potential application of such compounds in developing optical materials (Jansukra, P., et al., 2021).
Anticancer and Bioactive Compound Synthesis In the field of medicinal chemistry, derivatives of nitrophenyl compounds have been explored for their potential as anticancer agents. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, assessing its structure and anticancer activity through molecular docking analysis. The compound exhibited promising activity against the VEGFr receptor, highlighting the therapeutic potential of nitrophenyl derivatives in anticancer drug development (Sharma, G., et al., 2018).
特性
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O5S/c16-15(17,18)9-2-1-3-10(6-9)19-14(22)8-27-13-5-4-11(20(23)24)7-12(13)21(25)26/h1-7H,8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLAOWRNNSCSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dinitrophenylthio)-N-[3-(trifluoromethyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

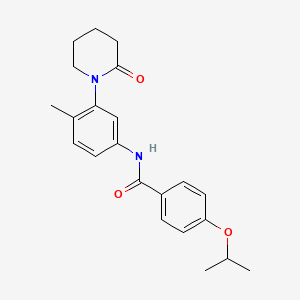
![(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2649909.png)
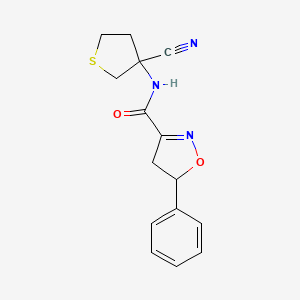
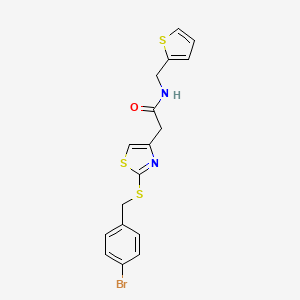
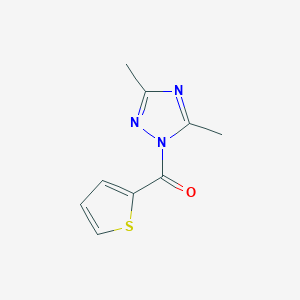

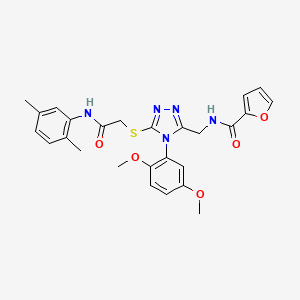

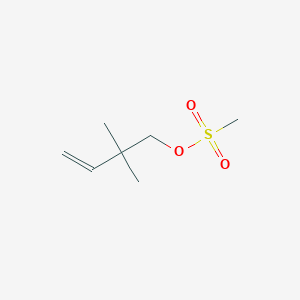
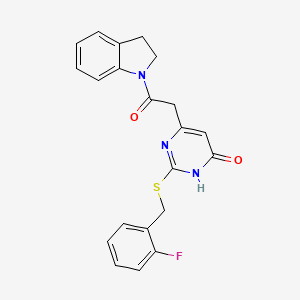
![racemic-tert-butyl (3aS*,4S*,6aR*)-4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2649924.png)

![2-fluoro-N-[2-(piperidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2649929.png)
![Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2649930.png)